6-amino-N-(2-morpholinoethyl)nicotinamide
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Overview
Description
6-amino-N-(2-morpholinoethyl)nicotinamide is a derivative of nicotinamide, a compound known for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 6-aminonicotinamide with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-amino-N-(2-morpholinoethyl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
6-amino-N-(2-morpholinoethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Could be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase. By binding to the active site of the enzyme, it prevents the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
6-aminonicotinamide: A precursor to 6-amino-N-(2-morpholinoethyl)nicotinamide, known for its role as a glucose-6-phosphate dehydrogenase inhibitor.
WAY-620147: Another derivative of N-(2-morpholinoethyl)nicotinamide, also an MAO inhibitor.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit both MAO-A and MAO-B with relatively high selectivity. This makes it a valuable compound for research into treatments for neurological disorders .
Properties
CAS No. |
827588-15-8 |
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Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
6-amino-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H2,13,15)(H,14,17) |
InChI Key |
XJASTQYDSQITDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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